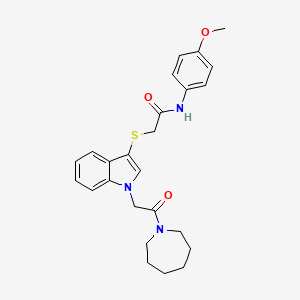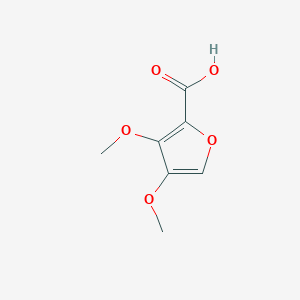
2-(1-Bromoethyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Bromoethyl)-1,3-dioxolane is a chemical compound that is part of the 1,3-dioxolane family, characterized by a 1,3-dioxolane ring structure with a bromoethyl group attached. This compound is of interest due to its potential use in various synthetic applications, including as an intermediate in the synthesis of more complex organic molecules.
Synthesis Analysis
The synthesis of 2-(1-Bromoethyl)-1,3-dioxolane derivatives can be achieved through different methods. For instance, 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane is prepared from 4-hydroxy-2-butanone and ethylene glycol using a weak acid catalyst, followed by bromination with dibromotriphenylphosphorane . Similarly, 1-bromo-3-buten-2-one, a related compound, can be synthesized from 2-ethyl-2-methyl-1,3-dioxolane through a multi-step process involving bromination, dehydrobromination, and formolysis . These methods highlight the versatility of 1,3-dioxolane derivatives in synthetic chemistry.
Molecular Structure Analysis
Chemical Reactions Analysis
The reactivity of 2-(1-Bromoethyl)-1,3-dioxolane derivatives is demonstrated by their participation in various chemical reactions. For example, 1-bromo/chloro-2-carboxy-1,3-dienes, synthesized from propargylic carboxylates containing halogenated alkynes, can undergo Diels-Alder and cross-coupling reactions . The bromoethyl group in these compounds is a reactive site that can be utilized in further synthetic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(1-Bromoethyl)-1,3-dioxolane are not explicitly detailed in the provided papers. However, the properties of similar 1,3-dioxolane derivatives suggest that these compounds are typically liquids at room temperature and may have moderate to high boiling points due to the presence of the dioxolane ring. The bromine atom contributes to the compound's reactivity, making it a valuable intermediate in organic synthesis .
科学的研究の応用
Synthesis Applications
2-(1-Bromoethyl)-1,3-dioxolane serves as an essential intermediate in the synthesis of various compounds. For instance, it has been used in the preparation of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one, which are derived from 2-bromomethyl-2-vinyl-1,3-dioxolane, a compound easily obtained from 2-ethyl-2-methyl-1,3-dioxolane (Mekonnen et al., 2009). Additionally, 2-(1-Bromoethyl)-1,3-dioxolane has been employed in the synthesis of 1-Bromo-3-buten-2-one (Westerlund & Carlson, 1999).
Chemical Modification and Derivatives
Various derivatives of 2-(1-Bromoethyl)-1,3-dioxolane have been synthesized for different applications. For example, 2-(2-Phthalimidoethyl)-1,3-dioxolane has been synthesized through the Gabriel reaction, indicating its utility in producing phthalimide derivatives (Liu Po-run, 2006). Moreover, the compound has been used in the formation of ketone adducts in the synthesis of ketomethylene analogues of peptides (Johnson & Miller, 2009).
Materials Science and Engineering
In the field of materials science, 2-(1-Bromoethyl)-1,3-dioxolane derivatives have been used to enhance the dielectric and optical anisotropy of liquid crystals. This modification significantly increases the positive dielectric anisotropy and birefringence of the tolane-liquid crystals (Chen et al., 2015).
Safety and Hazards
2-(1-Bromoethyl)-1,3-dioxolane is combustible and harmful if swallowed . It causes skin irritation and serious eye irritation . In case of fire, use CO2, dry chemical, or foam for extinction . It should be stored in a well-ventilated place and kept cool . If swallowed, rinse mouth and seek medical advice if you feel unwell . If it comes in contact with skin, wash with plenty of soap and water . If it comes in contact with eyes, rinse cautiously with water for several minutes .
特性
IUPAC Name |
2-(1-bromoethyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-4(6)5-7-2-3-8-5/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMASOHJVZRWBCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1OCCO1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Bromoethyl)-1,3-dioxolane | |
CAS RN |
5267-73-2 |
Source


|
| Record name | 2-(1-bromoethyl)-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(3-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2504845.png)


![N-[1-(benzenesulfonyl)-2-[4-(2-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide](/img/structure/B2504850.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2504852.png)
![6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2504853.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2504855.png)
![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2,4-dichloroanilino)prop-2-en-1-one](/img/structure/B2504856.png)


![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2504862.png)

![[5-acetamido-3,4-diacetyloxy-6-[4-[(E)-3-(furan-2-yl)prop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B2504864.png)
